1-Propylpiperidine-4-carboxylic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for 1-Propylpiperidine-4-carboxylic acid hydrochloride is1S/C9H17NO2.ClH/c1-2-5-10-6-3-8 (4-7-10)9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 207.7 g/mol . The compound is stored at room temperature .Scientific Research Applications
Parkinsonism and Dopamine Receptor Response
1-Propylpiperidine derivatives have been linked to parkinsonism. One particular study explored the case of a 23-year-old man who developed parkinsonism after abusing 4-propyloxy-4-phenyl-N-methylpiperidine, a meperidine congener. The syndrome persisted for 18 months but responded to medications that stimulate dopamine receptors, suggesting potential neurotoxic effects on dopamine-related neuronal pathways (Davis et al., 1979).
Propionic Acid in Gingival Crevicular Fluid
The study of short-chain carboxylic acids, such as propionic acid, has revealed their significant biological activity, including altering cell proliferation and gene expression, which are crucial for periodontium health. The presence of these acids in higher concentrations in the gingival crevices of subjects with severe periodontal disease compared to those with mild disease highlights their potential role in periodontal disease pathogenesis (Niederman et al., 1997).
Dietary Influences on Carboxylic Acids
Carboxylic acids, particularly butyric acid, have been suggested to counteract colonic diseases. A study on the influence of dietary supplementation with oat bran on the colonic concentration of carboxylic acids in healthy subjects revealed that oat bran increased the faecal concentration of these acids, indicating a potential preventive role in colonic diseases (Nilsson et al., 2008).
Positron Emission Tomography and Acetylcholinesterase
Research on N-[11C]Methylpiperidin-4-yl propionate, a substrate for hydrolysis by acetylcholinesterase, has shown its potential in dynamic positron emission tomography (PET) studies for estimating relative acetylcholinesterase activity in the human brain. This highlights the compound's relevance in neuroscience research and its potential application in studying conditions like Alzheimer's disease (Koeppe et al., 1999).
Safety and Hazards
The compound has a GHS07 signal word “Warning” and hazard statements H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in a well-ventilated area .
Properties
IUPAC Name |
1-propylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCVYFDZQQEKIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193537-82-5 | |
Record name | 4-Piperidinecarboxylic acid, 1-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193537-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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